![molecular formula C42H56Cl8Fe2N4O2 B12408635 Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with diethylamine. The reaction typically occurs in the presence of a dehydrating agent such as polyphosphoric acid or zinc chloride . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized to form rhodamine 110, a non-fluorescent compound.
Reduction: It can be reduced to leuco-rhodamine B, which is colorless and non-fluorescent.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Nucleophiles like amines and thiols can react with Rhodamine B under mild conditions.
Major Products
Oxidation: Rhodamine 110
Reduction: Leuco-rhodamine B
Substitution: Various substituted rhodamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Rhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in water studies and as a pH indicator.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the manufacturing of inks, textiles, and cosmetics.
Mécanisme D'action
Rhodamine B exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a longer wavelength, producing a bright fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescence properties but different absorption and emission spectra.
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in imaging and diagnostics.
Uniqueness
Rhodamine B is unique due to its strong fluorescence, high stability, and versatility in various applications. Its ability to function in different pH environments and its compatibility with various solvents make it a preferred choice in many scientific and industrial settings .
Propriétés
Formule moléculaire |
C42H56Cl8Fe2N4O2 |
|---|---|
Poids moléculaire |
1044.2 g/mol |
Nom IUPAC |
chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C21H27N2O.8ClH.2Fe/c2*1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;;;;;;/h2*9-15H,5-8H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+2/p-6 |
Clé InChI |
QADZPDDXOXRTBZ-UHFFFAOYSA-H |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[ClH+][Fe]Cl.[ClH+][Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
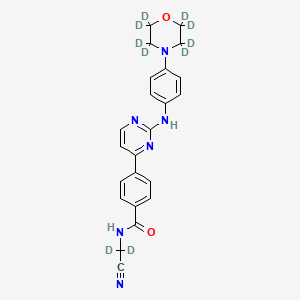


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
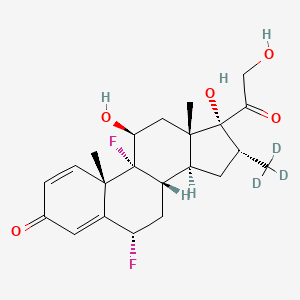
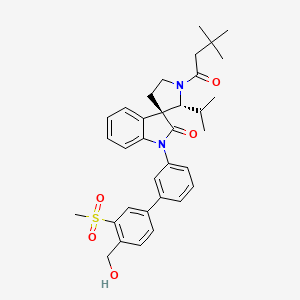
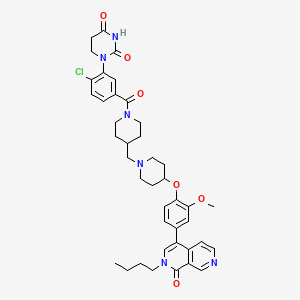
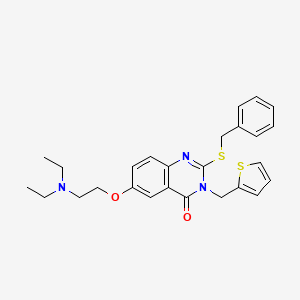
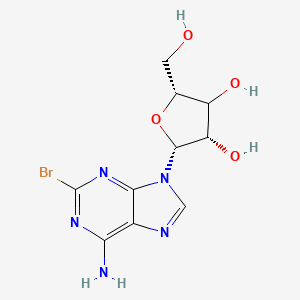
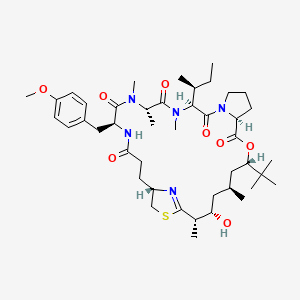

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
